molecular formula C12H13N3O2 B2413331 N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034262-31-0

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2413331
CAS No.: 2034262-31-0
M. Wt: 231.255
InChI Key: FECDTJDWRASMME-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: is an organic compound that features a unique structure combining an isoxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step involves the coupling of the isoxazole derivative with a pyridine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-2-yl)acetamide: Differing in the position of the pyridine ring.

    N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-4-yl)acetamide: Differing in the position of the pyridine ring.

    N-((5-methylisoxazol-4-yl)methyl)-2-(quinolin-3-yl)acetamide: Featuring a quinoline ring instead of a pyridine ring.

The uniqueness of This compound lies in its specific combination of the isoxazole and pyridine rings, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECDTJDWRASMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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